[4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid [4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462014
InChI: InChI=1S/C19H26N2O4/c22-18(23)12-20-15-6-8-16(9-7-15)21(17-10-11-17)19(24)25-13-14-4-2-1-3-5-14/h1-5,15-17,20H,6-13H2,(H,22,23)
SMILES: C1CC(CCC1NCC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C19H26N2O4
Molecular Weight: 346.4 g/mol

[4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid

CAS No.:

Cat. No.: VC13462014

Molecular Formula: C19H26N2O4

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

[4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid -

Specification

Molecular Formula C19H26N2O4
Molecular Weight 346.4 g/mol
IUPAC Name 2-[[4-[cyclopropyl(phenylmethoxycarbonyl)amino]cyclohexyl]amino]acetic acid
Standard InChI InChI=1S/C19H26N2O4/c22-18(23)12-20-15-6-8-16(9-7-15)21(17-10-11-17)19(24)25-13-14-4-2-1-3-5-14/h1-5,15-17,20H,6-13H2,(H,22,23)
Standard InChI Key VYXOJYYIQJHMRP-UHFFFAOYSA-N
SMILES C1CC(CCC1NCC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC(CCC1NCC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

[4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid (CAS: 1353981-93-7) is a synthetic organic compound with a molecular formula of C₁₉H₂₆N₂O₄ and a molecular weight of 346.4 g/mol . The IUPAC name is 2-[[4-[cyclopropyl(phenylmethoxycarbonyl)amino]cyclohexyl]amino]acetic acid, reflecting its structural components:

  • A cyclohexylamine backbone substituted with a cyclopropyl group.

  • A benzyloxycarbonyl (Cbz) protecting group on the cyclopropylamine.

  • An acetic acid moiety linked via an amino group.

The compound’s SMILES string (C1CC(CCC1NCC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3) and InChIKey (VYXOJYYIQJHMRP-UHFFFAOYSA-N) confirm its stereochemistry and connectivity . The trans-configuration of the cyclohexyl group is often specified in enantiomerically pure forms, such as (1R,4R)-[4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid .

Synthesis and Structural Modifications

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Reductive Amination: Cyclohexanone is reacted with cyclopropylamine under reductive conditions (e.g., NaBH(OAc)₃) to form the cyclohexyl-cyclopropylamine intermediate .

  • Cbz Protection: The amine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base .

  • Acetic Acid Conjugation: The secondary amine is alkylated with bromoacetic acid or its ester, followed by hydrolysis to yield the final product .

Table 1: Key Synthetic Steps

StepReagents/ConditionsPurpose
1Cyclohexanone, cyclopropylamine, NaBH(OAc)₃, THFCyclohexyl-cyclopropylamine formation
2Benzyl chloroformate, K₂CO₃, acetoneCbz protection of amine
3Bromoacetic acid, DIPEA, DMSOIntroduction of acetic acid moiety

Structural Analogues

Modifications to the core structure have been explored to optimize physicochemical or pharmacological properties:

  • Cbz Replacement: Substituting Cbz with acetyl or Boc groups alters metabolic stability .

  • Cyclopropyl Variants: Replacing cyclopropyl with isopropyl or phenyl modulates steric and electronic effects .

  • Cyclohexyl Conformation: Trans- vs. cis-cyclohexyl configurations impact solubility and bioavailability .

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight346.4 g/mol
logP (Predicted)2.1Calculated via PubChem
SolubilityLow in water; soluble in DMSO, DMF
Melting PointNot reportedN/A

The benzyloxycarbonyl group enhances lipophilicity (logP = 2.1), while the acetic acid moiety improves aqueous solubility at physiological pH .

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